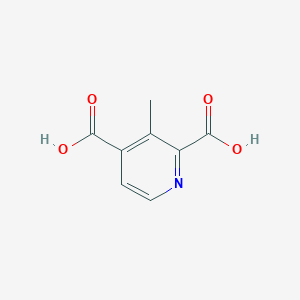

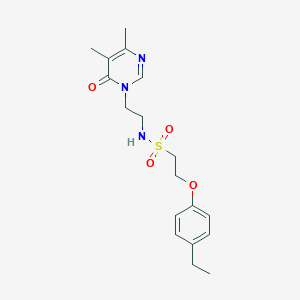

![molecular formula C21H26N4O4 B2817535 N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021215-72-4](/img/structure/B2817535.png)

N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms (at positions 1 and 3) and four carbon atoms in a six-membered ring. This particular compound has several functional groups attached to the pyrimidine ring, including an ethyl group, a methoxyethyl group, and a tolyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the pyrimidine ring. The various functional groups attached to the ring would contribute to its overall polarity .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. These may include substitution reactions, redox reactions, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique

Synthesis and Derivative Formation

The compound is involved in various synthetic routes to produce heterocyclic compounds with potential biological activities. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized through intramolecular cyclization and have shown promise in the development of new therapeutic agents due to their unique structural properties. These compounds are part of a broader class of chemicals investigated for their potential in medicinal chemistry, including their role in the synthesis of non-nucleoside analogs of nucleoside antibiotics, highlighting the chemical versatility and potential application of such compounds in drug development (Verves et al., 2013).

Antiviral and Antimicrobial Activity

Research has explored the antiviral and antimicrobial potential of derivatives related to the core structure of the compound . For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus, demonstrating the importance of specific substituents for antiviral activity. This research provides insight into the design of antiviral compounds with enhanced efficacy (Renau et al., 1996).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds containing the pyrrolo[2,3-d]pyrimidine motif has been reported, further expanding the chemical space and potential applications of these molecules. These studies contribute to the development of new materials with possible pharmacological or material science applications, showcasing the compound's role in facilitating the exploration of new chemical entities (El-Sayed et al., 2009).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods for pyrrolo[2,3-d]pyrimidine derivatives have been explored, utilizing electroorganic reactions to promote green chemistry principles. These methods aim to reduce the environmental impact of chemical synthesis while maintaining high yields and product diversity, highlighting the ongoing efforts to make chemical synthesis more sustainable (Veisi et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-6-24(16-10-8-7-9-14(16)2)20(27)17-13-15-18(25(17)11-12-29-5)22(3)21(28)23(4)19(15)26/h7-10,13H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVAUKISVXTBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

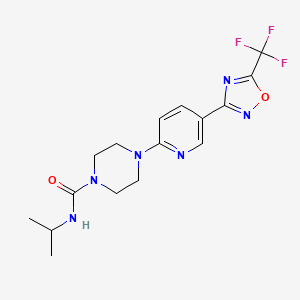

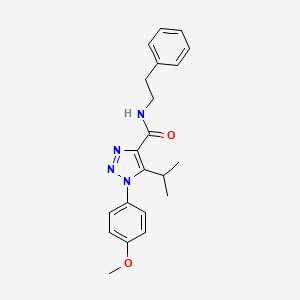

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)

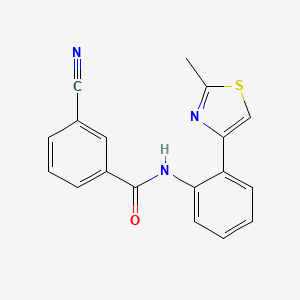

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)

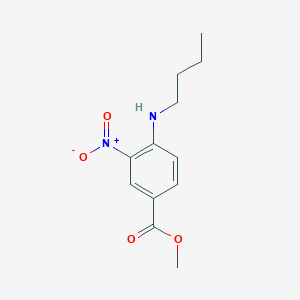

amine 2hcl](/img/structure/B2817460.png)

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

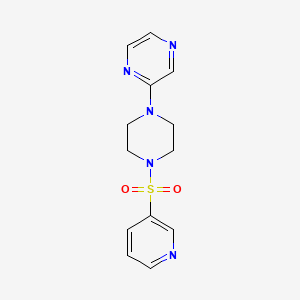

![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2817474.png)